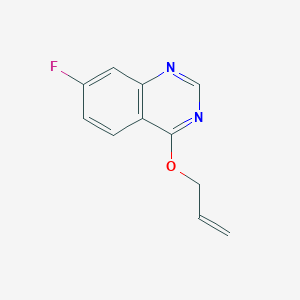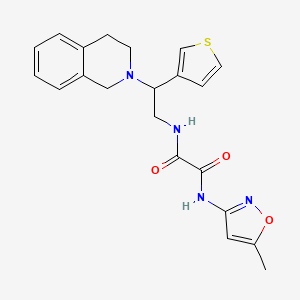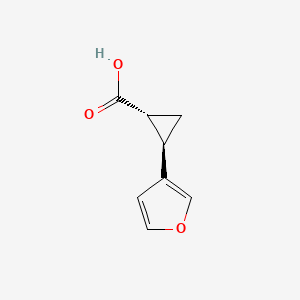![molecular formula C18H15BrN2O4 B2420674 2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 879587-85-6](/img/structure/B2420674.png)
2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol” is a complex organic molecule that contains several functional groups, including a bromo-benzo[d][1,3]dioxin, a pyrazole, and a methoxyphenol group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d][1,3]dioxin ring, a pyrazole ring, and a phenol group. The bromine atom on the benzo[d][1,3]dioxin ring and the methoxy group on the phenol ring would be significant electron-withdrawing groups, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom and the phenol group could increase its polarity, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Insecticides and Pest Control
The compound’s structure suggests potential insecticidal properties. Researchers have explored its use as a structural unit for designing novel insecticides. By modifying the substituents, scientists can create derivatives with enhanced efficacy against specific pests .
Antioxidant and Anti-Inflammatory Activity
The phenolic moiety in ZINC01447875 implies antioxidant potential. Studies have investigated its ability to scavenge free radicals and protect cells from oxidative stress. Additionally, the compound may exhibit anti-inflammatory effects, making it relevant for conditions associated with inflammation .
Cancer Research
Given its unique structure, ZINC01447875 could be a valuable lead compound in cancer research. Researchers might explore its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action. Further studies are needed to validate its efficacy and safety .
Neuroprotection and Neurodegenerative Diseases
The methoxyphenol group suggests neuroprotective properties. Investigations into ZINC01447875’s impact on neuronal health, neuroinflammation, and neurodegenerative diseases (such as Alzheimer’s or Parkinson’s) could yield valuable insights .
Synthetic Chemistry and Medicinal Chemistry
Researchers interested in synthetic methodologies may find ZINC01447875 useful. Its synthesis involves intriguing steps, and modifications could lead to diverse analogs. Medicinal chemists might explore its potential as a scaffold for drug development .
Molecular Docking and Drug Design
Computational studies, such as molecular docking, can predict how ZINC01447875 interacts with specific protein targets. Researchers can use this information to design new compounds with improved binding affinity for therapeutic targets .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1H-pyrazol-5-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c1-23-12-2-3-13(17(22)6-12)15-7-16(21-20-15)14-5-11(19)4-10-8-24-9-25-18(10)14/h2-7,22H,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMPJSVALYDAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2)C3=CC(=CC4=C3OCOC4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2420591.png)

![4-[(biphenyl-4-ylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B2420595.png)
![(Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2420596.png)
![3-(3-bromophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2420597.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2420599.png)
![2-Pyrazol-1-yl-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2420600.png)

![5-Fluoro-N-[2-(2-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B2420604.png)



![Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2420611.png)
